molecular formula C12H14N2 B2607096 (2R)-2-Quinolin-8-ylpropan-1-amine CAS No. 2248185-71-7

(2R)-2-Quinolin-8-ylpropan-1-amine

Cat. No.: B2607096
CAS No.: 2248185-71-7
M. Wt: 186.258
InChI Key: CLVJFVRNPUQOAB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Quinolin-8-ylpropan-1-amine (CAS 1509498-23-0) is a chiral amine building block of interest in medicinal chemistry and drug discovery research. The 8-aminoquinoline scaffold is a privileged structure in pharmacology, known to be incorporated into compounds with a wide range of biological activities . Recent studies on quinolin-8-amine derivatives have demonstrated significant potential as antifungal agents, providing a promising research direction for this compound class . Furthermore, certain quinoline derivatives have been investigated for their ability to modulate SERCA (Sarco/Endoplasmic Reticulum Ca²⁺ ATPase), a key target in physiological and disease research, indicating its potential utility in exploring calcium signaling pathways and related disorders . The specific (R)-enantiomer offered here provides researchers with a stereochemically defined precursor for developing targeted molecular probes and optimizing structure-activity relationships (SAR). This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers can leverage this compound for hit-to-lead optimization, mechanistic studies, and the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

(2R)-2-quinolin-8-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJFVRNPUQOAB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-8-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the propan-1-amine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.

    Reaction Conditions: Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of (2R)-2-Quinolin-8-ylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Quinolin-8-ylpropan-1-amine can undergo oxidation reactions to form quinoline derivatives with various functional groups.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Conditions may vary depending on the desired product, but common reagents include alkyl halides and acid chlorides.

Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drugs targeting neurological and infectious diseases.

Industry: In the industrial sector, (2R)-2-Quinolin-8-ylpropan-1-amine is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-8-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Functional Groups/Substituents InChIKey (or Identifier) Key Differences from Target Compound
(2R)-2-Quinolin-8-ylpropan-1-amine Quinoline + propan-1-amine Amine (-NH2), chiral center (R) Not provided in evidence Reference compound
1-(Quinolin-8-yl)propan-1-one Quinoline + propan-1-one Ketone (-C=O) IWVMDHNJDOULLZ-UHFFFAOYSA-N Ketone replaces amine; no chirality
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid Quinoline + piperidine-carboxylic acid Sulfonyl (-SO2), carboxylic acid (-COOH) XBPDGFOSOHNQBQ-UHFFFAOYSA-N Sulfonyl and carboxylic acid groups; larger heterocycle
1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine Quinoxaline + pyrazole Pyrazole ring, amine (-NH2) Not provided in evidence Quinoxaline replaces quinoline; pyrazole substituent

Physicochemical and Pharmacokinetic Properties

While direct experimental data for (2R)-2-Quinolin-8-ylpropan-1-amine are scarce, inferences can be drawn from analogs:

  • Amine vs.
  • Chirality: The R-configuration may confer stereoselective binding advantages over non-chiral analogs like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, which lacks a defined stereocenter .

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